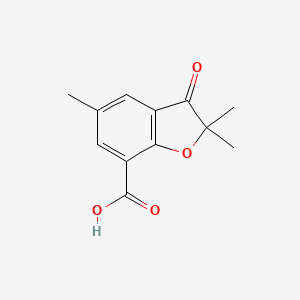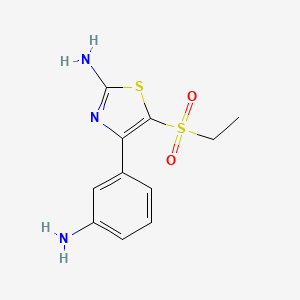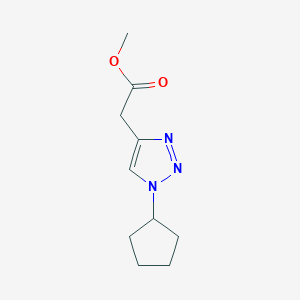
Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and biochemistry. The unique structure of this compound, featuring a cyclopentyl group attached to the triazole ring, imparts specific chemical properties that make it valuable for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a “click reaction.” This method is favored for its efficiency and high yield. The general procedure involves the reaction of an organic azide with an alkyne in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as acetonitrile (MeCN) and the addition of a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
For large-scale production, the process can be optimized by using inexpensive catalysts such as copper(I) oxide (Cu2O) without the need for additional ligands. The reaction mixture is typically stirred at room temperature, and the product is isolated by crystallization .
化学反応の分析
Types of Reactions
Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols.
科学的研究の応用
Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazole ring is known to interact with various biological targets, making it a versatile scaffold for drug development .
類似化合物との比較
Similar Compounds
1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds share the triazole core but differ in their substituents, leading to different chemical and biological properties.
1,2,4-Triazoles: Another class of triazoles with distinct structural and functional characteristics.
Uniqueness
Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate is unique due to its cyclopentyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C10H15N3O2 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
methyl 2-(1-cyclopentyltriazol-4-yl)acetate |
InChI |
InChI=1S/C10H15N3O2/c1-15-10(14)6-8-7-13(12-11-8)9-4-2-3-5-9/h7,9H,2-6H2,1H3 |
InChIキー |
BPHATOSUDIDCIB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CN(N=N1)C2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(8-Cyclopropyl-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11778420.png)

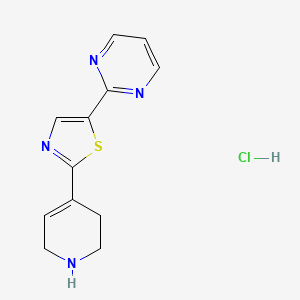
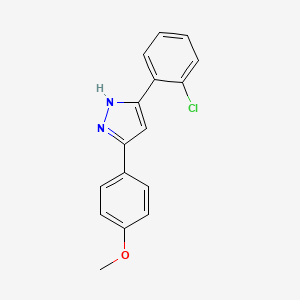
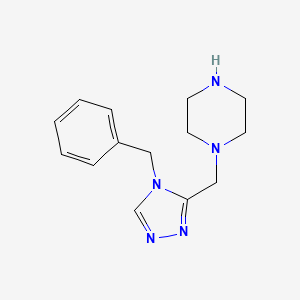
![5-(2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11778456.png)
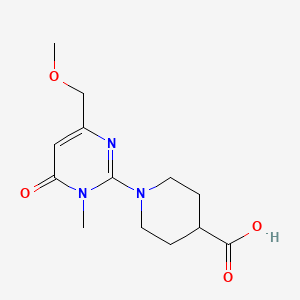
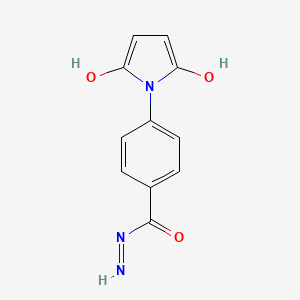
![Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11778481.png)

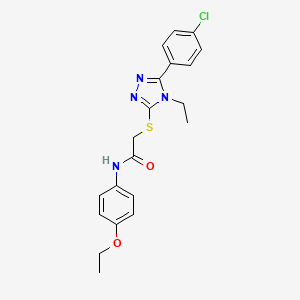
![3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one](/img/structure/B11778494.png)
